molecular formula C15H12N2O3 B4330149 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

Cat. No. B4330149
M. Wt: 268.27 g/mol
InChI Key: PFJCEASECNPLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. This compound has been shown to protect cells from oxidative damage and to modulate various signaling pathways involved in cellular stress responses.
Biochemical and Physiological Effects:
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has been found to exhibit a variety of biochemical and physiological effects. This compound has been shown to protect cells from oxidative damage, to modulate various signaling pathways involved in cellular stress responses, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine in lab experiments is its ability to protect cells from oxidative damage. This makes it a valuable tool for investigating the effects of oxidative stress on cellular function. However, there are also some limitations to using this compound, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine. Some possible areas of investigation include:
- Further studies of the mechanisms of action of this compound, including its interactions with various signaling pathways and cellular processes.
- Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases characterized by oxidative stress.
- Development of new synthesis methods for this compound that are more efficient, cost-effective, and environmentally friendly.
- Investigation of the potential applications of this compound in nanotechnology and other emerging fields of science.
Conclusion:
In conclusion, 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a synthetic compound with a wide range of potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are some limitations to using this compound, its potential applications in research and medicine make it a promising area of study for future research.

Scientific Research Applications

The primary application of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is in scientific research. This compound has been used in a wide range of studies to investigate various biological processes, including the mechanisms of action of various drugs, the regulation of cellular signaling pathways, and the effects of oxidative stress on cellular function.

properties

IUPAC Name

4-nitro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-17(19)11-6-7-13-12(9-11)16-8-2-4-10-3-1-5-14(20-13)15(10)16/h1,3,5-7,9H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCEASECNPLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 2
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 3
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 4
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 5
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Reactant of Route 6
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.